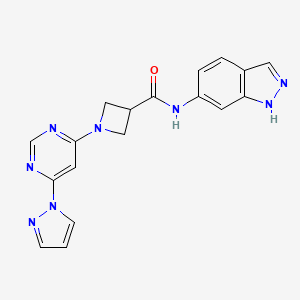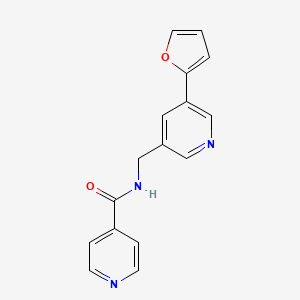
N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide, also known as FPI-01, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various research fields. FPI-01 is a small molecule that can selectively bind to a specific protein target, making it a valuable tool for studying biological processes and developing new treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, which includes the compound , has been designed and synthesized as anticancer agents targeting the epidemal growth factor receptor (EGFR). These compounds have shown potent anticancer activities against EGFR high-expressed cancer cell lines such as human lung adenocarcinoma cell line (A549), Henrietta Lacks strain of cancer cell line (HeLa), and human colorectal cancer cell line (SW480). They also showed weak cytotoxic effects on normal cells .
Inhibition of Lung Carcinoma Cell Line
The compound has been used in molecular mechanistic investigations of novel chalcones against the lung carcinoma cell line (A549). The cytotoxic effect of the novel chalcones against A549 cell line was detected using the MTT assay .
Antibacterial Activity
Furan derivatives, including the compound , have been synthesized and tested for their antibacterial activity. These compounds have shown promising results against both gram-positive and gram-negative bacteria .
Antiviral Activity
Indole derivatives, which include the compound , have been synthesized and tested for their antiviral activity. These compounds have shown promising results against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives, including the compound , have been synthesized and tested for their anti-inflammatory activity. These compounds have shown promising results in reducing inflammation .
Antioxidant Activity
Indole derivatives, including the compound , have been synthesized and tested for their antioxidant activity. These compounds have shown promising results in neutralizing harmful free radicals in the body .
Wirkmechanismus
Target of Action
The primary target of the compound N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide exhibits a high coumarin 7-hydroxylase activity . It can act in the hydroxylation of the anti-cancer drugs cyclophosphamide and ifosphamide . This interaction with its target results in the metabolic activation of these drugs, enhancing their therapeutic effects .
Biochemical Pathways
The compound N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide affects the metabolic pathways of certain anti-cancer drugs, such as cyclophosphamide and ifosphamide . By hydroxylating these drugs, it activates them, leading to their enhanced anti-cancer effects .
Pharmacokinetics
Its interaction with cytochrome p450 2a6 suggests that it may be metabolized in the liver
Result of Action
The molecular and cellular effects of N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide’s action primarily involve the metabolic activation of certain anti-cancer drugs . By hydroxylating these drugs, it enhances their therapeutic effects, potentially improving treatment outcomes for cancer patients .
Action Environment
The action, efficacy, and stability of N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by Cytochrome P450 2A6 could potentially affect its efficacy Additionally, factors such as pH and temperature could potentially influence its stability
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(13-3-5-17-6-4-13)19-10-12-8-14(11-18-9-12)15-2-1-7-21-15/h1-9,11H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUQIEUQFUSAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2496135.png)
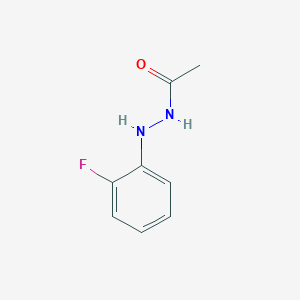
![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2496137.png)
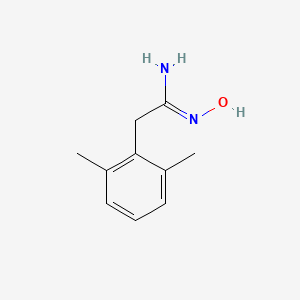
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide](/img/structure/B2496139.png)
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2496143.png)
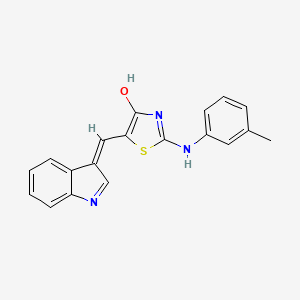
![2-(2-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2496145.png)



![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2496152.png)
![4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2496155.png)
